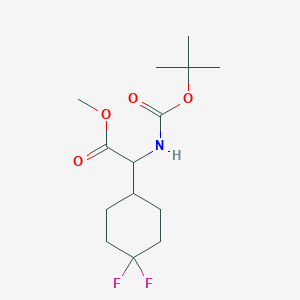
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate, commonly known as Methyl 2-TBAC-2-DFCA, is an organic compound that has been used in laboratory experiments for a variety of purposes. It is a colorless, non-volatile, and relatively stable compound that has been found to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-TBAC-2-DFCA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibitors, and in the development of new materials. It has also been used in the synthesis of a variety of other organic compounds, such as 2,6-difluorocyclohexanone, which is used in the synthesis of drugs.
Mecanismo De Acción
Methyl 2-TBAC-2-DFCA has been found to interact with a variety of enzymes, including proteases, phosphatases, and kinases. It has been found to inhibit the activity of these enzymes, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Methyl 2-TBAC-2-DFCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of cells and tissues. It has also been found to have anti-inflammatory and anti-cancer properties, as well as to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-TBAC-2-DFCA has several advantages for laboratory experiments. It is relatively stable, non-volatile, and has a low toxicity. It is also relatively easy to synthesize, and can be purified via column chromatography. However, it does have some limitations. It is not very soluble in water, and its solubility in organic solvents is also limited.
Direcciones Futuras
Methyl 2-TBAC-2-DFCA has a wide range of potential applications in scientific research. It could be used in the development of new pharmaceuticals, in the study of enzyme inhibitors, and in the development of new materials. It could also be used in the study of the biochemical and physiological effects of compounds, and in the development of new drugs. Additionally, it could be used in the study of the effects of oxidative stress, and in the development of new treatments for cancer and inflammation.
Propiedades
IUPAC Name |
methyl 2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZUXFAAJYZBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




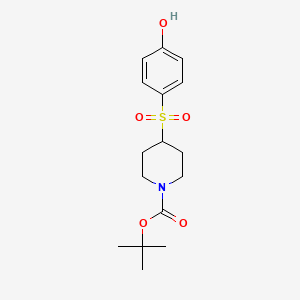
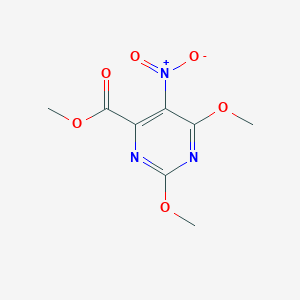
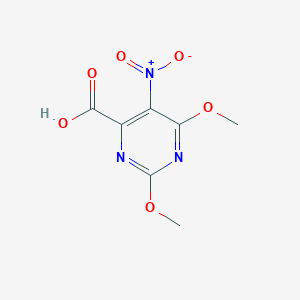


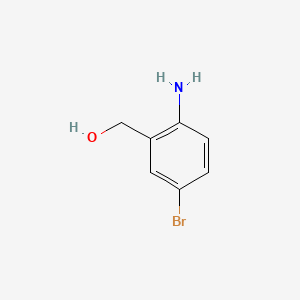






![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)